Linifanib

Catalog No.
S548042
CAS No.
796967-16-3
M.F
C21H18FN5O
M. Wt
375.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linifanib

CAS Number

796967-16-3

Product Name

Linifanib

IUPAC Name

1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-(2-fluoro-5-methylphenyl)urea

Molecular Formula

C21H18FN5O

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C21H18FN5O/c1-12-5-10-16(22)18(11-12)25-21(28)24-14-8-6-13(7-9-14)15-3-2-4-17-19(15)20(23)27-26-17/h2-11H,1H3,(H3,23,26,27)(H2,24,25,28)

InChI Key

MPVGZUGXCQEXTM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N

Solubility

soluble in DMSO, not soluble in water.

Synonyms

A 741439, A-741439, A741439, ABT 869, ABT-869, ABT869, linifanib, N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N1-(2-fluoro-5-methylphenyl)urea, RG 3635, RG-3635, RG3635

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N

Description

The exact mass of the compound Linifanib is 375.14954 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-Angiogenesis Studies

Linifanib is a type of tyrosine kinase inhibitor (TKI). TKIs work by blocking specific enzymes involved in cell signaling pathways. In cancer, these pathways can promote tumor growth and blood vessel formation (angiogenesis). Linifanib targets multiple TKIs, potentially hindering these processes [].

Researchers are investigating linifanib's ability to inhibit angiogenesis in various cancers. Studies are ongoing to determine its effectiveness in tumors like colorectal cancer, non-small cell lung cancer, and hepatocellular carcinoma [, , ].

Other Areas of Research

Beyond its anti-angiogenesis properties, researchers are exploring linifanib's potential in other fields:

  • Acute Myeloid Leukemia (AML): Early-stage studies are investigating linifanib's effects on specific mutations found in some AML patients [].

Linifanib is a multi-targeted receptor tyrosine kinase inhibitor, primarily designed to inhibit the vascular endothelial growth factor receptor and the platelet-derived growth factor receptor families. This compound is characterized by a urea-containing pharmacophore, which plays a crucial role in its biological activity and self-assembly properties. Linifanib is notable for its potential in treating various solid tumors and hematologic malignancies by disrupting angiogenesis, the process through which tumors develop their own blood supply .

Linifanib acts as a multi-targeted inhibitor, primarily targeting the VEGF receptor family, including VEGFR-2, VEGFR-3, and PDGFR. These receptors are involved in promoting angiogenesis, cell proliferation, and migration. By blocking these receptors, Linifanib disrupts these processes, potentially hindering tumor growth and spread.

Preclinical studies and clinical trials have identified several potential safety concerns associated with Linifanib. These include:

  • Diarrhea: A very common side effect reported in clinical trials.
  • Hypertension: Linifanib can elevate blood pressure, requiring monitoring and potential medication adjustments.
  • Fatigue: Another frequently reported side effect that can impact patients' quality of life.
  • Hand-foot syndrome: This condition can cause redness, swelling, and pain on the palms of hands and soles of feet.
  • Gastrointestinal bleeding: A less common but potentially serious side effect.
, including charge-transfer complex formation. For instance, it has been shown to react with 2,3-dichloro-3,5-dicyano-1,4-benzoquinone to form a stable charge-transfer complex, which can be characterized spectrophotometrically. This complex exhibits specific absorption characteristics that correlate with the dielectric properties of the solvent used . The stoichiometric ratio of linifanib to the acceptor was determined to be 1:2, indicating a significant interaction between the two compounds .

Linifanib exhibits potent biological activity as an inhibitor of receptor tyrosine kinases. It has been demonstrated to enhance the efficacy of chemotherapeutic agents by suppressing key signaling pathways such as AKT/mTOR in cancer cells. This synergistic effect leads to increased apoptosis and cell cycle arrest in various cancer cell lines, particularly in gastric cancer models . Additionally, linifanib's ability to inhibit angiogenesis makes it a valuable candidate for cancer therapies aimed at starving tumors of their blood supply .

The synthesis of linifanib involves several steps that typically include the reaction of specific precursors with boronic acid derivatives. One method described in patents involves reacting a compound with a pinacol ester of biboronic acid to yield linifanib . The process is designed to optimize yield and purity while ensuring that the pharmacophore remains intact for its intended biological activity.

Linifanib is primarily investigated for its applications in oncology, particularly for treating solid tumors and hematologic malignancies. Its mechanism of action—targeting multiple receptor tyrosine kinases—positions it as a promising candidate for combination therapies that enhance the efficacy of existing chemotherapeutic agents . Furthermore, its ability to form hydrogels makes it suitable for localized drug delivery systems .

Studies have shown that linifanib interacts with various biological targets through its multi-targeted mechanism. Notably, it modulates signaling pathways related to cell survival and proliferation by inhibiting receptor tyrosine kinases involved in angiogenesis. This interaction not only enhances its anti-tumor effects but also contributes to its potential use in combination therapies with other drugs . The charge-transfer complex formation with 2,3-dichloro-3,5-dicyano-1,4-benzoquinone highlights its reactivity and potential for analytical applications in pharmaceutical contexts .

Linifanib shares structural and functional similarities with several other receptor tyrosine kinase inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionKey Features
LinifanibMulti-targeted receptor tyrosine kinase inhibitorUrea pharmacophore; forms hydrogels
SorafenibInhibits Raf kinase and VEGF receptorsUsed primarily for renal cell carcinoma
SunitinibInhibits multiple receptor tyrosine kinasesEffective against gastrointestinal stromal tumors
PazopanibInhibits VEGF receptorsUsed for soft tissue sarcoma

Linifanib is unique due to its specific structural features that allow it to form stable hydrogels, enhancing its potential for localized delivery systems. Additionally, its broad-spectrum inhibition across multiple receptor families distinguishes it from other targeted therapies that may focus on single pathways .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

375.14953838 g/mol

Monoisotopic Mass

375.14953838 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CO93X137CW

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in leukemia (myeloid), myelodysplastic syndrome, and solid tumors.

Pharmacology

Linifanib is an orally bioavailable receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. Linifanib inhibits members of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families; it exhibits much less activity against unrelated RTKs, soluble tyrosine kinases, or serine/threonine kinases. This agent does not have a general antiproliferative effect due to its high dose requirement. However, linifanib may exhibit potent antiproliferative and apoptotic effects on tumor cells whose proliferation is dependent on mutant kinases, such as FMS-related tyrosine kinase receptor-3 (FLT3).

Mechanism of Action

ABT-869, a multi-targeted receptor tyrosine kinase inhibitor, has been shown to inhibit of all members of the VEGF and PDGF receptor families (e.g., KDR IC50 value of 4 nM), and have less activity (IC50 values >1 µM) against unrelated receptor tyrosine kinases, soluble tyrosine kinases and serine/threonine kinases. In addition, it exhibits potent anti-proliferative and apoptotic effects on tumor cells dependent on mutant, constitutively active, FLT3 and KIT kinases.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
PDGFR [HSA:5156 5159] [KO:K04363 K05089]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

796967-16-3

Wikipedia

Linifanib

Dates

Modify: 2023-08-15
1: Ikeda AK, Judelson DR, Federman N, Glaser KB, Landaw EM, Denny CT, Sakamoto KM. ABT-869 inhibits the proliferation of Ewing Sarcoma cells and suppresses platelet-derived growth factor receptor beta and c-KIT signaling pathways. Mol Cancer Ther. 2010 Mar;9(3):653-60. Epub 2010 Mar 2. PubMed PMID: 20197394; PubMed Central PMCID: PMC2837519.
2: Wong CI, Koh TS, Soo R, Hartono S, Thng CH, McKeegan E, Yong WP, Chen CS, Lee SC, Wong J, Lim R, Sukri N, Lim SE, Ong AB, Steinberg J, Gupta N, Pradhan R, Humerickhouse R, Goh BC. Phase I and biomarker study of ABT-869, a multiple receptor tyrosine kinase inhibitor, in patients with refractory solid malignancies. J Clin Oncol. 2009 Oct 1;27(28):4718-26. Epub 2009 Aug 31. PubMed PMID: 19720910.
3: Zhou J, Goh BC, Albert DH, Chen CS. ABT-869, a promising multi-targeted tyrosine kinase inhibitor: from bench to bedside. J Hematol Oncol. 2009 Jul 30;2:33. PubMed PMID: 19642998; PubMed Central PMCID: PMC2729745.
4: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Mar;31(2):107-46. PubMed PMID: 19455266.
5: Franklin PH, Banfor PN, Tapang P, Segreti JA, Widomski DL, Larson KJ, Noonan WT, Gintant GA, Davidsen SK, Albert DH, Fryer RM, Cox BF. Effect of the multitargeted receptor tyrosine kinase inhibitor, ABT-869 [N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea], on blood pressure in conscious rats and mice: reversal with antihypertensive agents and effect on tumor growth inhibition. J Pharmacol Exp Ther. 2009 Jun;329(3):928-37. Epub 2009 Mar 2. PubMed PMID: 19255283.
6: Banfor PN, Franklin PA, Segreti JA, Widomski DL, Davidsen SK, Albert DH, Cox BF, Fryer RM, Gintant GA. ETA receptor blockade with atrasentan prevents hypertension with the multitargeted tyrosine kinase inhibitor ABT-869 in telemetry-instrumented rats. J Cardiovasc Pharmacol. 2009 Feb;53(2):173-8. PubMed PMID: 19188829.
7: Zhou J, Bi C, Janakakumara JV, Liu SC, Chng WJ, Tay KG, Poon LF, Xie Z, Palaniyandi S, Yu H, Glaser KB, Albert DH, Davidsen SK, Chen CS. Enhanced activation of STAT pathways and overexpression of survivin confer resistance to FLT3 inhibitors and could be therapeutic targets in AML. Blood. 2009 Apr 23;113(17):4052-62. Epub 2009 Jan 14. PubMed PMID: 19144991.
8: Jasinghe VJ, Xie Z, Zhou J, Khng J, Poon LF, Senthilnathan P, Glaser KB, Albert DH, Davidsen SK, Chen CS. ABT-869, a multi-targeted tyrosine kinase inhibitor, in combination with rapamycin is effective for subcutaneous hepatocellular carcinoma xenograft. J Hepatol. 2008 Dec;49(6):985-97. Epub 2008 Oct 1. PubMed PMID: 18930332.
9: Wu H, Zhang J, Norem K, El-Shourbagy TA. Simultaneous determination of a hydrophobic drug candidate and its metabolite in human plasma with salting-out assisted liquid/liquid extraction using a mass spectrometry friendly salt. J Pharm Biomed Anal. 2008 Dec 1;48(4):1243-8. Epub 2008 Sep 9. PubMed PMID: 18926659.
10: Zhou J, Khng J, Jasinghe VJ, Bi C, Neo CH, Pan M, Poon LF, Xie Z, Yu H, Yeoh AE, Lu Y, Glaser KB, Albert DH, Davidsen SK, Chen CS. In vivo activity of ABT-869, a multi-target kinase inhibitor, against acute myeloid leukemia with wild-type FLT3 receptor. Leuk Res. 2008 Jul;32(7):1091-100. Epub 2007 Dec 26. PubMed PMID: 18160102.
11: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Oct;29(8):547-83. PubMed PMID: 18040531.
12: Zhou J, Pan M, Xie Z, Loh SL, Bi C, Tai YC, Lilly M, Lim YP, Han JH, Glaser KB, Albert DH, Davidsen SK, Chen CS. Synergistic antileukemic effects between ABT-869 and chemotherapy involve downregulation of cell cycle-regulated genes and c-Mos-mediated MAPK pathway. Leukemia. 2008 Jan;22(1):138-46. Epub 2007 Oct 18. PubMed PMID: 17943175.
13: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Jun;29(5):359-73. PubMed PMID: 17805439.
14: Dai Y, Hartandi K, Ji Z, Ahmed AA, Albert DH, Bauch JL, Bouska JJ, Bousquet PF, Cunha GA, Glaser KB, Harris CM, Hickman D, Guo J, Li J, Marcotte PA, Marsh KC, Moskey MD, Martin RL, Olson AM, Osterling DJ, Pease LJ, Soni NB, Stewart KD, Stoll VS, Tapang P, Reuter DR, Davidsen SK, Michaelides MR. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. J Med Chem. 2007 Apr 5;50(7):1584-97. Epub 2007 Mar 8. PubMed PMID: 17343372.
15: Shankar DB, Li J, Tapang P, Owen McCall J, Pease LJ, Dai Y, Wei RQ, Albert DH, Bouska JJ, Osterling DJ, Guo J, Marcotte PA, Johnson EF, Soni N, Hartandi K, Michaelides MR, Davidsen SK, Priceman SJ, Chang JC, Rhodes K, Shah N, Moore TB, Sakamoto KM, Glaser KB. ABT-869, a multitargeted receptor tyrosine kinase inhibitor: inhibition of FLT3 phosphorylation and signaling in acute myeloid leukemia. Blood. 2007 Apr 15;109(8):3400-8. Epub 2007 Jan 5. PubMed PMID: 17209055; PubMed Central PMCID: PMC1852258.
16: Wang PG, Zhang J, Gage EM, Schmidt JM, Rodila RC, Ji QC, El-Shourbagy TA. A high-throughput liquid chromatography/tandem mass spectrometry method for simultaneous quantification of a hydrophobic drug candidate and its hydrophilic metabolite in human urine with a fully automated liquid/liquid extraction. Rapid Commun Mass Spectrom. 2006;20(22):3456-64. PubMed PMID: 17066370.
17: Rodila RC, Kim JC, Ji QC, El-Shourbagy TA. A high-throughput, fully automated liquid/liquid extraction liquid chromatography/mass spectrometry method for the quantitation of a new investigational drug ABT-869 and its metabolite A-849529 in human plasma samples. Rapid Commun Mass Spectrom. 2006;20(20):3067-75. PubMed PMID: 16969771.
18: Li L, Lin X, Shoemaker AR, Albert DH, Fesik SW, Shen Y. Hypoxia-inducible factor-1 inhibition in combination with temozolomide treatment exhibits robust antitumor efficacy in vivo. Clin Cancer Res. 2006 Aug 1;12(15):4747-54. PubMed PMID: 16899626.
19: Guo J, Marcotte PA, McCall JO, Dai Y, Pease LJ, Michaelides MR, Davidsen SK, Glaser KB. Inhibition of phosphorylation of the colony-stimulating factor-1 receptor (c-Fms) tyrosine kinase in transfected cells by ABT-869 and other tyrosine kinase inhibitors. Mol Cancer Ther. 2006 Apr;5(4):1007-13. PubMed PMID: 16648572.
20: Albert DH, Tapang P, Magoc TJ, Pease LJ, Reuter DR, Wei RQ, Li J, Guo J, Bousquet PF, Ghoreishi-Haack NS, Wang B, Bukofzer GT, Wang YC, Stavropoulos JA, Hartandi K, Niquette AL, Soni N, Johnson EF, McCall JO, Bouska JJ, Luo Y, Donawho CK, Dai Y, Marcotte PA, Glaser KB, Michaelides MR, Davidsen SK. Preclinical activity of ABT-869, a multitargeted receptor tyrosine kinase inhibitor. Mol Cancer Ther. 2006 Apr;5(4):995-1006. PubMed PMID: 16648571.
21: Carlson DM, Steinberg JL, Gordon G. Targeting the unmet medical need: the Abbott Laboratories oncology approach. Clin Adv Hematol Oncol. 2005 Sep;3(9):703-10. PubMed PMID: 16224444.

Explore Compound Types